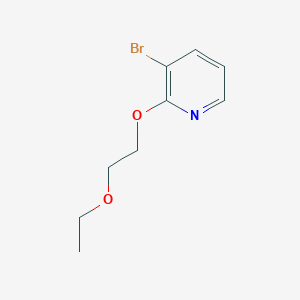
3-Bromo-2-(2-ethoxyethoxy)pyridine
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(2-ethoxyethoxy)pyridine is 1S/C9H12BrNO2/c1-2-12-6-7-13-9-8 (10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-2-(2-ethoxyethoxy)pyridine has a molecular weight of 246.1 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 3-Bromo-2-(2-ethoxyethoxy)pyridine, focusing on unique applications:
Molecular Structure Analysis
3-Bromo-2-(2-ethoxyethoxy)pyridine: is used in theoretical investigations of molecular structures. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are applied to optimize the molecular structures of related compounds, and Molecular Electrostatic Potential (MEP) is computed using advanced levels of theory .
Synthesis of Pharmaceutical Compounds
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents, anti-inflammatory drugs, and anticancer agents. It has been used as a key starting material in the synthesis of drugs like entecavir for treating hepatitis B virus infection .
Cross-Coupling Reactions
It acts as a building block in the formation of C−N bonds through various cross-coupling reactions, such as Negishi cross-coupling with aryl halides catalyzed by palladium .
Synthesis of Biologically Active Molecules
The compound is studied for its potential to generate biologically active pyran and pyridine derivatives through multicomponent reactions with aromatic aldehydes and malononitrile .
Oxyfunctionalization Using Whole Cells
Researchers have explored the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, indicating its role in biocatalysis .
Ligands in Transition-Metal Catalysis
Derivatives of bipyridines, which include compounds like 3-Bromo-2-(2-ethoxyethoxy)pyridine , are extensively used as ligands in transition-metal catalysis .
Photosensitizers and Viologens
These compounds are also fundamental components in photosensitizers and viologens, which have applications ranging from solar energy conversion to electrochromic devices .
Supramolecular Structures
Due to their structural properties, such compounds are utilized in the construction of supramolecular structures that have diverse applications in materials science and nanotechnology .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-(2-ethoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZOXIXMUOMIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-ethoxyethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



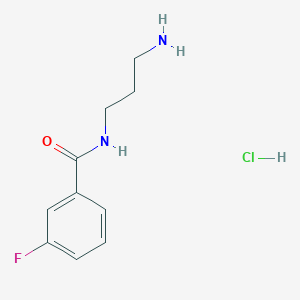
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)

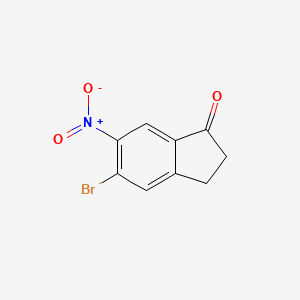

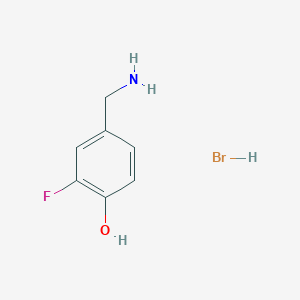
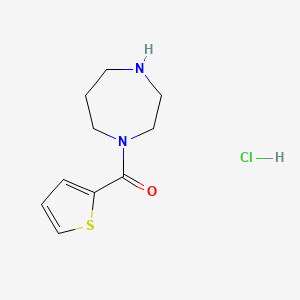
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

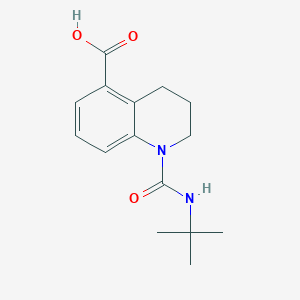
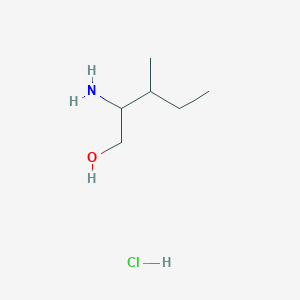
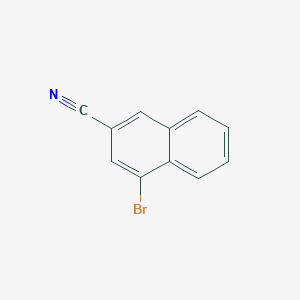
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)